2-Nitro-p-xylylene Glycol

Overview

Description

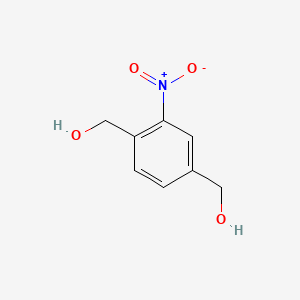

2-Nitro-p-xylylene Glycol (CAS: 23222-97-1) is a nitro-substituted glycol derivative with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol . It is a crystalline solid appearing as a very pale yellow to reddish-yellow powder . Key physical properties, such as melting point, boiling point, and solubility, remain unspecified in available literature, highlighting gaps in its characterization . Stability data indicate that it is incompatible with oxidizing agents and may decompose under combustion or high temperatures, releasing hazardous fumes like nitrogen oxides (NOₓ) .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-p-xylene-alpha,alpha’-diol can be synthesized through various chemical reactions. One common method involves the nitration of p-xylene followed by the reduction of the nitro group to form the corresponding diol . The reaction conditions typically include the use of strong acids such as sulfuric acid for nitration and reducing agents like sodium borohydride for the reduction step.

Industrial Production Methods

In industrial settings, the production of 2-Nitro-p-xylene-alpha,alpha’-diol may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-p-xylene-alpha,alpha’-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Reagents such as alkyl halides and acid anhydrides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-nitro-p-toluic acid or 2-nitro-p-benzaldehyde.

Reduction: Formation of 2-amino-p-xylene-alpha,alpha’-diol.

Substitution: Formation of various ethers and esters depending on the substituents used.

Scientific Research Applications

Chemistry

NXG serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various organic reactions, including:

- Oxidation : Hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : Hydroxyl groups can participate in nucleophilic substitution to form ethers or esters.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | 2-nitro-p-toluic acid, 2-nitro-p-benzaldehyde |

| Reduction | 2-amino-p-xylene-alpha,alpha'-diol |

| Substitution | Various ethers and esters |

Biology

Research has investigated NXG for its potential biological activity. Its ability to interact with biomolecules makes it a candidate for studying enzyme interactions and cellular processes.

Medicine

NXG is explored for its potential use in drug development. It acts as a precursor for pharmaceutical compounds, particularly those requiring specific functional groups for biological activity.

Industry

In industrial applications, NXG is utilized in the production of:

- Polymers and Resins : Its incorporation into polymer backbones enhances material properties.

- Adhesives : NXG-containing polyesters are promising candidates for applications requiring controlled adhesion properties.

Case Study 1: Photodegradable Polyesters

Research has shown that incorporating 2-nitro-p-xylylene glycol into polyester backbones results in materials that can undergo photodegradation upon UV exposure. This property is advantageous for applications such as microelectronics where temporary adhesion is required.

"The o-nitro benzyl ester functionalities are sensitive to UV irradiation, leading to controlled debonding" .

Case Study 2: Dental Materials

A study on dental resin cements containing NXG demonstrated its effectiveness in facilitating the debonding of dental materials. The photodegradable properties of NXG allow for easy removal of dental restorations without damaging underlying structures .

Summary of Findings

The applications of this compound span multiple fields due to its versatile chemical properties. Its role as a reagent in organic synthesis, potential biological activity, use in drug development, and industrial applications highlight its significance in scientific research.

| Application Area | Key Findings |

|---|---|

| Chemistry | Building block for complex molecules |

| Biology | Investigated for biomolecular interactions |

| Medicine | Precursor for pharmaceutical compounds |

| Industry | Used in polymers and adhesives |

Mechanism of Action

The mechanism of action of 2-Nitro-p-xylene-alpha,alpha’-diol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function.

Comparison with Similar Compounds

The following analysis compares 2-Nitro-p-xylylene Glycol with structurally or functionally related glycols, including Ethylene Glycol , Diethylene Glycol , Polyethylene Glycol (PEG) , and Propylene Glycol .

Physical and Chemical Properties

Notes:

- PEG’s properties vary significantly with molecular weight (MW): low-MW PEG (e.g., PEG 300) is liquid, while high-MW PEG (e.g., PEG 4000) is solid .

Key Contrasts :

- This compound lacks comprehensive toxicological data, whereas Ethylene Glycol and Diethylene Glycol have well-documented risks .

- PEG’s safety profile depends on MW, with low-MW variants posing greater risks .

Stability and Environmental Impact

Biological Activity

2-Nitro-p-xylylene glycol (NXG) is an organic compound that has garnered attention for its potential applications in various fields, particularly in biomedicine and materials science. This article explores its biological activity, focusing on cytotoxicity, antimicrobial properties, and its role in drug delivery systems.

- Chemical Formula : CHNO

- CAS Number : 23222-97-1

- Molecular Weight : 218.20 g/mol

NXG exhibits biological activity through several mechanisms:

- Photolytic Properties : NXG contains o-nitrobenzyl groups that undergo rapid photolysis under UV irradiation, facilitating the release of encapsulated drugs or antimicrobial agents when exposed to light .

- Cytotoxicity : Studies indicate that NXG has a cytotoxic effect at certain concentrations, with significant effects observed at 6.3 mg/mL within 3 hours of exposure . However, it also demonstrates high biocompatibility when incorporated into nanocarriers.

Cytotoxicity Studies

Cytotoxicity assessments were performed using human skin fibroblasts and immune cells. The following table summarizes the cytotoxicity results:

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.5 | 98 |

| 1.5 | 85 |

| 6.3 | 40 |

These results indicate that while low concentrations of NXG are well-tolerated by cells, higher concentrations lead to significant cytotoxic effects.

Antimicrobial Properties

NXG has been tested for its antimicrobial efficacy against various pathogens. The following table presents the reduction in microbial load observed in ex vivo studies on porcine ear skin:

| Treatment | Microbial Reduction (%) |

|---|---|

| Control (Ethanol) | 95 |

| NXG (50 mg/mL) | 90 |

| NXG (100 mg/mL) | 92 |

The results suggest that NXG can effectively reduce microbial presence comparable to ethanol, making it a promising candidate for antiseptic formulations .

Application in Drug Delivery

A notable application of NXG is in drug delivery systems utilizing hydroxyl ethyl starch nanocapsules (HES-NCs). These nanocapsules leverage the photolytic properties of NXG for controlled drug release:

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structure of 2-Nitro-p-xylylene Glycol in laboratory settings?

- Methodological Answer: Gas chromatography (GC) with flame ionization detection (FID) is commonly used for purity assessment, as indicated by its >95% purity specification via GC . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy to identify nitro and hydroxyl functional groups. Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns. Always calibrate instruments using certified reference standards .

Q. How should this compound be stored to ensure stability during experimental workflows?

- Methodological Answer: Store in a cool (<25°C), dry environment, protected from light, in chemically inert containers (e.g., glass or PTFE-lined caps). Avoid proximity to oxidizing agents (e.g., peroxides, nitrates), as incompatibility may trigger hazardous reactions. Monitor storage conditions using temperature loggers and conduct periodic stability checks via GC to detect degradation .

Q. What personal protective equipment (PPE) and engineering controls are critical when handling this compound given limited toxicological data?

- Methodological Answer: Use nitrile gloves, lab coats, and safety goggles. Perform experiments in a fume hood to minimize inhalation risks. Implement closed-system handling for powder transfers to reduce airborne exposure. Regularly review SDS updates and consult institutional chemical hygiene plans to address data gaps .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal stability and decomposition pathways of this compound?

- Methodological Answer: Conduct thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition temperatures and enthalpy changes. Use gas chromatography-mass spectrometry (GC-MS) to analyze volatile decomposition products (e.g., CO, CO₂, NOₓ) under controlled heating rates. Compare results with theoretical predictions using computational tools like density functional theory (DFT) .

Q. What strategies mitigate experimental risks when reacting this compound with oxidizing or incompatible reagents?

- Methodological Answer: Pre-screen reactions at micro-scale (e.g., <1 mmol) in a calorimeter to detect exothermic behavior. Use inert solvents (e.g., dichloromethane, acetonitrile) and maintain temperatures below 50°C. Monitor reaction progress in real-time using inline IR or Raman spectroscopy to identify intermediate species and adjust conditions dynamically .

Q. How can solubility challenges of this compound in aqueous systems be resolved for biocatalysis or polymer synthesis applications?

- Methodological Answer: Explore co-solvent systems (e.g., water/ethanol or water/tetrahydrofuran) to enhance solubility. Adjust pH to deprotonate hydroxyl groups, increasing hydrophilicity. For polymer synthesis, consider derivatization (e.g., acetylation) to improve organic-phase compatibility. Reference phase-solubility diagrams from analogous glycol systems (e.g., ethylene glycol) for optimization .

Q. What protocols ensure regulatory compliance during disposal of waste containing this compound?

- Methodological Answer: Neutralize waste streams with dilute sodium bicarbonate before incineration in a facility equipped with scrubbers for NOₓ abatement. Document disposal procedures per EPA 40 CFR Part 261 guidelines. For liquid waste, adsorb onto vermiculite or activated carbon to prevent environmental release .

Q. Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported decomposition temperatures across studies?

- Methodological Answer: Replicate experiments using standardized heating rates (e.g., 10°C/min) and identical instrumentation. Cross-validate with kinetic modeling (e.g., Arrhenius plots) to account for experimental variability. Publish raw datasets with metadata (e.g., humidity, sample history) to enhance reproducibility .

Q. What steps resolve inconsistencies in solubility data between experimental and computational predictions?

- Methodological Answer: Re-examine solvent purity and temperature control during measurements. Use molecular dynamics (MD) simulations to model solute-solvent interactions, adjusting force fields to match experimental conditions. Validate with multiple techniques (e.g., UV-Vis spectroscopy, nephelometry) .

Properties

IUPAC Name |

[4-(hydroxymethyl)-3-nitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVHOBYJXDKIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177798 | |

| Record name | 2-Nitro-p-xylene-alpha,alpha'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23222-97-1 | |

| Record name | 2-Nitro-1,4-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23222-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-1,4-benzenedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023222971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-p-xylene-alpha,alpha'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-xylene-α,α'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitro-1,4-benzenedimethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68D3YD7DF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.